

# imipramine hydrophobic hydrophilic orientation effects

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## Compound Focus: Imipramine Hydrochloride

CAS No.: 113-52-0

Cat. No.: S530524

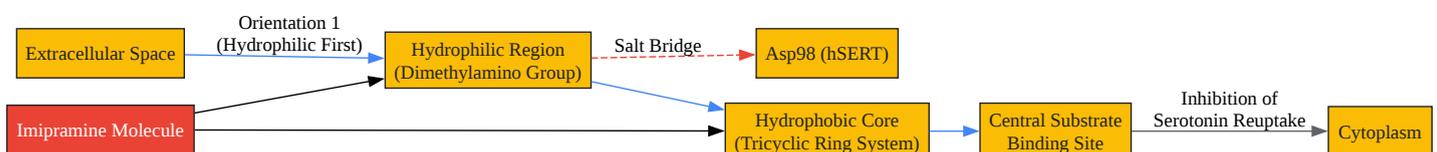
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## Binding Orientation and Mechanism in hSERT

Competitive inhibition of hSERT by imipramine occurs in the central substrate binding site, fully overlapping with the serotonin binding site. Key protein-ligand contact points definitively orient the molecule [1]:

- **Salt Bridge Formation:** The protonated tertiary amine of imipramine's side chain forms a critical salt bridge with **Asp98** on hSERT.
- **Hydrophobic Ring Positioning:** The 7-position of imipramine's tricyclic ring is located near **Phe335**, and the pocket lined by **Ala173** and **Thr439** accommodates substituents at the 3-position.

This binding mode, validated through paired mutation ligand analog complementation studies, differs from substrate binding and underpins the competitive inhibition mechanism [1].



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Imipramine's orientation within hSERT involves key interactions like the Asp98 salt bridge [1].

## Analytical Methods for Studying Interactions

Ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometric (UHPLC–Q-TOF-MS) method can be used for precise quantification of imipramine and its active metabolite, desipramine, in biological samples [2].

### Key Protocol Steps [2]:

- **Sample Preparation:** Perform simple protein precipitation by adding 850  $\mu$ L of acetonitrile to 50  $\mu$ L of serum. Vortex for 3 minutes and centrifuge at 12,300 g for 5 minutes.
- **Chromatography:** Use an Acquity UPLC BEH C18 column (50  $\times$  2.1 mm, 1.7  $\mu$ m) maintained at 45°C. Employ a gradient elution with mobile phase A (0.1% formic acid in 20 mM ammonium formate) and mobile phase B (0.1% formic acid in acetonitrile).
- **Mass Spectrometry Detection:** Operate the Q-TOF mass spectrometer in positive electrospray ionization mode with an MSE scan function. Use a capillary voltage of 3.0 kV, source temperature of 120°C, and desolvation temperature of 300°C.

### Method Performance Data [2]:

Parameter	Imipramine	Desipramine
Linearity Range	5.0–1000.0 ng/mL	5.0–250.0 ng/mL
Limit of Quantification	5.0 ng/mL	5.0 ng/mL
Intraday Precision	2.2–3.6%	1.7–4.2%
Interday Precision	2.6–5.0%	2.0–8.4%
Accuracy	93.6–106.6%	94.1–106.4%

## Research Implications and Future Directions

Understanding imipramine's amphiphilic nature and precise binding orientation provides a foundation for rational drug design and reveals potential new applications:

- **Drug Design:** Information on key residues (Asp98, Phe335) enables structure-based optimization of new inhibitors with improved affinity or selectivity [1].
- **Beyond Antidepressant Effects:** The drug's hydrophobicity may facilitate off-target interactions. Recent research identifies imipramine as a **Fascin1 inhibitor**, suggesting potential anti-metastatic activity by disrupting actin bundling in cancer cells [3].

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## References

1. Binding and Orientation of Tricyclic Antidepressants within the ... [pmc.ncbi.nlm.nih.gov]
2. A Simple, Rapid and Reliable Method to Determine ... [pmc.ncbi.nlm.nih.gov]
3. New role of the antidepressant imipramine as a Fascin1 ... [nature.com]

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